1-(2-Cyclopentylethyl)-1H-imidazol-2-amine
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Overview
Description
1-(2-Cyclopentylethyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a cyclopentylethyl group attached to the imidazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopentylethyl)-1H-imidazol-2-amine typically involves the reaction of 2-cyclopentylethylamine with imidazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclopentylethyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-(2-Cyclopentylethyl)-1H-imidazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopentylethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
1-(2-Cyclopentylethyl)-1H-imidazole: Similar structure but lacks the amine group.
2-Cyclopentylethyl-1H-imidazole: Similar structure but with a different substitution pattern on the imidazole ring.
1-(2-Cyclopentylethyl)-2-methyl-1H-imidazole: Similar structure with an additional methyl group.
Uniqueness: 1-(2-Cyclopentylethyl)-1H-imidazol-2-amine is unique due to the presence of both the cyclopentylethyl group and the amine group on the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(2-cyclopentylethyl)imidazol-2-amine |
InChI |
InChI=1S/C10H17N3/c11-10-12-6-8-13(10)7-5-9-3-1-2-4-9/h6,8-9H,1-5,7H2,(H2,11,12) |
InChI Key |
AKSMIJOIXCFTBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCN2C=CN=C2N |
Origin of Product |
United States |
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